An In-Depth Technical Guide to Cy5-PEG4-Acid: A Versatile Tool for Bioconjugation and Fluorescent Imaging
An In-Depth Technical Guide to Cy5-PEG4-Acid: A Versatile Tool for Bioconjugation and Fluorescent Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG4-acid is a bifunctional molecule that integrates the far-red fluorescent properties of the cyanine (B1664457) dye Cy5 with a hydrophilic tetraethylene glycol (PEG4) spacer, terminating in a reactive carboxylic acid. This strategic design makes it an invaluable reagent in biomedical research and drug development for the fluorescent labeling of proteins, peptides, antibodies, and other amine-containing biomolecules. The PEG spacer enhances aqueous solubility and reduces steric hindrance, while the Cy5 fluorophore allows for sensitive detection in a spectral region with minimal autofluorescence from biological samples.[1][2] This guide provides a comprehensive overview of its technical specifications, detailed experimental protocols for its application, and visualizations of relevant biological and experimental workflows.
Core Properties and Specifications
Cy5-PEG4-acid is characterized by its distinct chemical and physical properties that are critical for its successful application in various experimental settings.
Chemical and Physical Data
A summary of the key quantitative data for Cy5-PEG4-acid is presented in Table 1. These values are essential for calculating molar concentrations for conjugation reactions and for setting up fluorescence imaging instrumentation.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₆₀ClN₃O₇ | [1] |
| Molecular Weight | 766.4 g/mol | [2] |
| Excitation Maximum (λex) | ~646-649 nm | [1][2] |
| Emission Maximum (λem) | ~662-667 nm | [1][2] |
| Extinction Coefficient (ε) | ~232,000 cm⁻¹M⁻¹ | [2] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in DMSO, DMF, DCM, and Water | [1] |
Storage and Stability
For optimal performance and longevity, Cy5-PEG4-acid should be stored under appropriate conditions. For short-term storage (days to weeks), it is recommended to keep it at 0-4°C, protected from light. For long-term storage (months to years), it should be stored at -20°C.[1] The compound is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.[1]
Experimental Protocols
The primary application of Cy5-PEG4-acid is the covalent labeling of biomolecules through the formation of a stable amide bond between its terminal carboxylic acid and primary amine groups on the target molecule. This is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Protocol for Antibody Labeling using EDC/NHS Chemistry
This protocol provides a step-by-step guide for the conjugation of Cy5-PEG4-acid to an antibody.
Materials:
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Cy5-PEG4-acid
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Antibody (or other amine-containing protein) in an amine-free buffer (e.g., PBS, pH 7.4)
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Activation Buffer: 0.1 M MES, pH 5.5
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or Sulfo-NHS
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.5
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Desalting column for purification
Procedure:
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Reagent Preparation:
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Allow all reagents to equilibrate to room temperature before use.
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Prepare a stock solution of Cy5-PEG4-acid (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
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Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.
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Activation of Cy5-PEG4-acid:
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In a microcentrifuge tube, combine the Cy5-PEG4-acid stock solution with the Activation Buffer.
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Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the amount of Cy5-PEG4-acid.
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Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to form the semi-stable NHS ester.
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Conjugation to the Antibody:
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Add the activated Cy5-PEG4-acid solution to the antibody solution. A 1.5 to 10-fold molar excess of the activated linker to the antibody is a recommended starting point; however, the optimal ratio should be determined empirically.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle rotation, protected from light.
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Quenching the Reaction:
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Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
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Incubate for 15-30 minutes at room temperature.
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Purification of the Conjugate:
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Remove excess Cy5-PEG4-acid and reaction byproducts by passing the solution through a desalting column equilibrated with an appropriate buffer (e.g., PBS).
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Characterization:
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Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
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Confirm successful conjugation and purity using SDS-PAGE. The fluorescently labeled antibody can be visualized under appropriate illumination before staining with Coomassie Blue.
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Applications in Signaling Pathway Analysis and In Vivo Imaging
Cy5-PEG4-acid conjugates are powerful tools for studying cellular processes and for in vivo imaging, enabling the tracking and quantification of biomolecules in complex biological systems.
Studying the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Fluorescently labeled antibodies, such as an anti-EGFR antibody conjugated with Cy5-PEG4-acid, can be used to visualize and study the EGFR signaling pathway, which is often overactive in various cancers. The binding of the labeled antibody to EGFR on the cell surface can be monitored, and its subsequent internalization and trafficking can be tracked. This allows for the investigation of receptor dynamics and the efficacy of therapeutic antibodies that target this pathway.
